Cas no 2411286-03-6 (N-3-(quinolin-8-yloxy)propylprop-2-enamide)

N-3-(quinolin-8-yloxy)propylprop-2-enamide is a synthetic organic compound featuring a quinoline core linked to a prop-2-enamide moiety via an oxypropyl spacer. This structure confers versatility in chemical reactivity, particularly in polymerization and cross-linking applications due to the presence of the acrylamide functional group. The quinoline moiety enhances stability and may contribute to coordination properties, making it potentially useful in catalytic or material science contexts. Its well-defined molecular architecture allows for precise modifications, facilitating tailored applications in pharmaceuticals, agrochemicals, or advanced polymers. The compound’s balanced hydrophilicity and lipophilicity further broaden its utility in diverse synthetic pathways.
N-3-(quinolin-8-yloxy)propylprop-2-enamide structure
2411286-03-6 structure
商品名:N-3-(quinolin-8-yloxy)propylprop-2-enamide
CAS番号:2411286-03-6
MF:C15H16N2O2
メガワット:256.299743652344
CID:5414769
PubChem ID:146089814

N-3-(quinolin-8-yloxy)propylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-(3-Quinolin-8-yloxypropyl)prop-2-enamide
    • N-[3-(quinolin-8-yloxy)propyl]prop-2-enamide
    • 2411286-03-6
    • Z1938163416
    • EN300-26580244
    • N-[3-(8-Quinolinyloxy)propyl]-2-propenamide
    • N-3-(quinolin-8-yloxy)propylprop-2-enamide
    • インチ: 1S/C15H16N2O2/c1-2-14(18)16-10-5-11-19-13-8-3-6-12-7-4-9-17-15(12)13/h2-4,6-9H,1,5,10-11H2,(H,16,18)
    • InChIKey: SIYJCVVYDGZKNJ-UHFFFAOYSA-N
    • ほほえんだ: C(NCCCOC1=C2C(=CC=C1)C=CC=N2)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 256.121177757g/mol
  • どういたいしつりょう: 256.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.142±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 510.5±46.0 °C(Predicted)
  • 酸性度係数(pKa): 14.66±0.46(Predicted)

N-3-(quinolin-8-yloxy)propylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26580244-1g
N-[3-(quinolin-8-yloxy)propyl]prop-2-enamide
2411286-03-6 90%
1g
$0.0 2023-09-13
Enamine
EN300-26580244-1.0g
N-[3-(quinolin-8-yloxy)propyl]prop-2-enamide
2411286-03-6 95.0%
1.0g
$0.0 2025-03-20

N-3-(quinolin-8-yloxy)propylprop-2-enamide 関連文献

N-3-(quinolin-8-yloxy)propylprop-2-enamideに関する追加情報

Introduction to N-3-(quinolin-8-yloxy)propylprop-2-enamide (CAS No. 2411286-03-6)

N-3-(quinolin-8-yloxy)propylprop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2411286-03-6, represents a novel molecular entity with potential applications in drug discovery and therapeutic intervention. The structure of this molecule incorporates a quinoline moiety, which is well-documented for its diverse biological activities, alongside a propyl chain that enhances its solubility and bioavailability. In this comprehensive overview, we delve into the chemical properties, synthetic pathways, and emerging applications of N-3-(quinolin-8-yloxy)propylprop-2-enamide, emphasizing its relevance in contemporary research.

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological effects. Quinolines have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The incorporation of a quinolin-8-yloxy group in N-3-(quinolin-8-yloxy)propylprop-2-enamide not only leverages these established biological activities but also introduces new possibilities for modulating receptor interactions and enhancing drug efficacy. The propylprop-2-enamide moiety further contributes to the molecule's pharmacokinetic profile, improving its metabolic stability and target specificity.

Recent advancements in synthetic chemistry have enabled the efficient preparation of N-3-(quinolin-8-yloxy)propylprop-2-enamide. The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group transformations. These synthetic routes highlight the compound's complexity and the precision required to achieve high yields and purity. The development of novel synthetic methodologies has been a focal point in the research community, as it allows for greater customization and optimization of molecular structures.

In the realm of pharmaceutical research, N-3-(quinolin-8-yloxy)propylprop-2-enamide has shown promise as a lead compound for developing novel therapeutic agents. Its unique structural features make it a versatile candidate for targeting various disease pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. Additionally, its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology, particularly in addressing neurodegenerative disorders.

The pharmacological profile of N-3-(quinolin-8-yloxy)propylprop-2-enamide has been extensively evaluated through in vitro and in vivo studies. These investigations have revealed intriguing insights into its mechanism of action and therapeutic potential. In particular, preclinical trials have demonstrated its ability to modulate signaling pathways associated with inflammation and oxidative stress, which are key factors in chronic diseases such as arthritis and cardiovascular disorders. The compound's dual functionality—combining the bioactivity of quinolines with the metabolic stability of propyl derivatives—positions it as a compelling candidate for further development.

The chemical properties of N-3-(quinolin-8-yloxy)propylprop-2-enamide also contribute to its suitability as an intermediate in drug development. Its solubility profile allows for easy formulation into various pharmaceutical forms, including oral tablets and injectable solutions. Furthermore, its stability under different storage conditions ensures long-term viability, making it a reliable component in clinical trials and commercial products. These attributes underscore the importance of structural optimization in enhancing drug performance.

As research continues to evolve, the applications of N-3-(quinolin-8-yloxy)propylprop-2-enamide are likely to expand. Emerging technologies such as computational modeling and high-throughput screening are accelerating the discovery of novel drug candidates like this one. By integrating these advanced methodologies with traditional pharmacological approaches, scientists can more efficiently identify compounds with therapeutic potential. The ongoing exploration of quinoline derivatives remains a vibrant area of research, driven by the need for innovative solutions to global health challenges.

The future prospects of N-3-(quinolin-8-yloxy)propylprop-2-enamide are further illuminated by its compatibility with modern drug development paradigms. Its molecular structure allows for easy modifications, enabling researchers to fine-tune its pharmacological properties for specific therapeutic targets. This flexibility is crucial in addressing the diverse needs of patients affected by complex diseases. Moreover, collaborations between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to drug discovery, ensuring that compounds like this one reach clinical validation stages efficiently.

In conclusion, N-3-(quinolin-8-yloxy)propylprop-2-enamide (CAS No. 2411286-03-6) stands out as a promising entity in pharmaceutical chemistry with far-reaching implications for medicine and biotechnology. Its unique structure combines the advantageous properties of quinolines and propyl derivatives, making it a versatile tool for drug development. As research progresses and new methodologies emerge, this compound is poised to play a significant role in addressing unmet medical needs across various therapeutic domains.

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